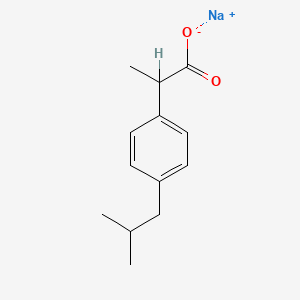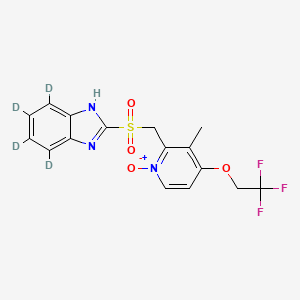
Raloxifene-d4-4'-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene-d4-4’-glucuronide is a labeled metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator used for the treatment of osteoporosis . The glucuronidation of Raloxifene is mediated mostly by UGT1A10 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 370 μM .
Molecular Structure Analysis
The molecular formula of Raloxifene-d4-4’-glucuronide is C34H31D4NO10S . Its molecular weight is 653.73 .Chemical Reactions Analysis
Raloxifene-d4-4’-glucuronide is a primary metabolite of Raloxifene . The formation of Raloxifene 4’-glucuronide is mediated mostly by UGT1A10 and UGT1A8 .Physical and Chemical Properties Analysis
Raloxifene-d4-4’-glucuronide is a yellow solid . Its molecular weight is 653.73 and its molecular formula is C34H31D4NO10S .Applications De Recherche Scientifique
Analytical Method Development and Validation
Raloxifene and its metabolites, including raloxifene-d4-4'-glucuronide, have been the focus of several studies aiming to develop and validate analytical methods for their estimation. For instance, a method was developed for the simultaneous estimation of raloxifene and its active metabolites in human plasma using raloxifene-D4 as an internal standard, highlighting its application in bioequivalence studies (Jadhav & Ramaa, 2015).
Metabolic Pathways and Drug Interactions
Studies have also focused on the metabolic pathways of raloxifene. For example, the role of different UDP-glucuronosyltransferases (UGTs) in the formation of raloxifene glucuronides, including this compound, has been characterized. This research is crucial in understanding the drug's metabolism and potential interactions (Kemp, Fan, & Stevens, 2002).
Pharmacokinetic Studies
Pharmacokinetic studies of raloxifene, involving the measurement of its metabolites, are essential for understanding its absorption, distribution, metabolism, and excretion. Such studies can provide insights into the drug's effectiveness and safety profile. For instance, the impact of intestinal glucuronidation on the pharmacokinetics of raloxifene has been examined, emphasizing the role of metabolism in drug availability (Kosaka et al., 2011).
Influence of Genetic Polymorphisms
Research has also explored how genetic polymorphisms affect raloxifene metabolism. Understanding the relationship between UGT genotypes and the metabolite profiles of raloxifene, including this compound, can offer personalized insights into drug efficacy and safety (Sun et al., 2013).
Novel Delivery Systems
Finally, studies have been conducted on novel delivery systems for raloxifene to enhance its bioavailability and therapeutic efficacy. Such research is critical in overcoming challenges related to the drug's low solubility and metabolism (Alhakamy, Fahmy, & Ahmed, 2019).
Mécanisme D'action
Propriétés
Numéro CAS |
1279033-52-1 |
|---|---|
Formule moléculaire |
C34H31NO10SD4 |
Poids moléculaire |
653.75 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
182507-22-8 (unlabelled) |
Synonymes |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |
Étiquette |
Raloxifene Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)

